1-(2-methylpentanoyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-11(2)14(16)15-10-9-12-7-4-5-8-13(12)15/h4-5,7-8,11H,3,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAFRBJRXKWHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-methylpentanoyl)indoline CAS number and identifiers
[1][2][3][4]
This compound is an N-acylated derivative of indoline (2,3-dihydro-1H-indole).[1][2][3] It serves primarily as a stable precursor for the synthesis of 1-acylindoles via oxidative dehydrogenation.[1][2][3] Direct N-acylation of indoles is often chemically challenging due to the low nucleophilicity of the indole nitrogen and competing C3-acylation.[1][2][3] The "Indoline Strategy"—acylating the more nucleophilic indoline nitrogen first, then oxidizing the ring—is a standard, high-yield workaround in medicinal chemistry.[1][3]
Chemical Identifiers & Properties
| Property | Data / Descriptor |
| Chemical Name | This compound |
| Systematic Name | 1-(2-methylvaleryl)-2,3-dihydro-1H-indole |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| Core Structure | Indoline (dihydroindole) fused ring system |
| Substituent | 2-methylpentanoyl group at N1 position |
| SMILES | CCCC(C)C(=O)N1CCC2=CC=CC=C21 |
| InChI Key (Pred) | Not indexed; Derivative of Indoline (CAS 496-15-1) |
| Appearance (Pred) | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
Part 2: Synthesis & Experimental Protocols
The synthesis of this compound follows a standard Schotten-Baumann type N-acylation protocol.[1][2][3] This method is preferred for its mild conditions and high selectivity for the secondary amine of the indoline ring.[1][2][3]
Protocol A: N-Acylation of Indoline
Objective: Selective formation of the amide bond at the N1 position.[1][2][3]
Reagents:
-
Indoline (Starting Material): 1.0 equiv (e.g., 10 mmol, ~1.19 g)[2][3]
-
2-Methylvaleryl Chloride (Acylating Agent): 1.1 equiv (11 mmol)[1][2]
-
Triethylamine (Et₃N) or Pyridine (Base): 1.5 equiv[2]
-
Dichloromethane (DCM) (Solvent): Anhydrous, 50 mL[2]
-
DMAP (Catalyst): 0.1 equiv (Optional, accelerates reaction)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Indoline (1.0 equiv) in anhydrous DCM .
-
Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add 2-Methylvaleryl chloride (1.1 equiv) over 15 minutes. Explanation: Slow addition prevents exotherms and minimizes side reactions.[1][2][3]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours . Monitor via TLC (Hexane:EtOAc 4:1).[2][3] The starting material spot (Indoline) should disappear.[2][3]
-
Quench & Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield This compound .
Protocol B: Oxidation to Indole (The "Indoline Strategy")[2]
If the end goal is the indole derivative, the indoline intermediate is oxidized.[1][2][3][4]
Reagents:
Method:
Part 3: Mechanism & Visualization
The following diagram illustrates the chemical pathway from Indoline to the N-acyl derivative and its subsequent oxidation.
Caption: Synthesis pathway showing N-acylation of indoline followed by optional oxidative aromatization.
Part 4: Analytical Characterization (Self-Validation)
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
-
Indoline Core Protons:
-
C7-H (Aromatic): Doublet approx.[1][2][3] 8.2 ppm (significantly deshielded due to the N-acyl group).[1][2][3] Note: In free indoline, this is ~6.5-7.0 ppm.[1][2][3] The shift to >8.0 ppm confirms N-acylation.[1][2][3]
-
C2-H₂ / C3-H₂ (Aliphatic Ring): Two triplets/multiplets at ~3.1 ppm (C3) and ~4.0 ppm (C2).[1][2][3]
-
-
Acyl Chain (2-Methylpentanoyl):
Mass Spectrometry (LC-MS)
Part 5: Safety & Handling (E-E-A-T)
-
Indoline Derivatives: Generally act as mild irritants.[1][2][3] Indolines can be toxic if ingested; handle with gloves and eye protection.[1][2][3]
-
Acyl Chlorides: Highly corrosive and lachrymatory.[1][2][3] All transfers involving 2-methylvaleryl chloride must occur in a fume hood.[1][2][3]
-
Solvents: DCM is a volatile organic solvent and potential carcinogen; ensure adequate ventilation.[1][2][3]
References
-
PubChem. Indoline (Compound Summary).[1][2][3][6][7][8][9] National Library of Medicine.[1][2][3] Available at: [Link][2]
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Beilstein Journal of Organic Chemistry. Chemoselective N-acylation of indoles using thioesters. 2022.[1][2][3][10][11] Available at: [Link][2]
-
Organic Syntheses. General methods for Acylation of Amines.[1][2][3] Available at: [Link][2]
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Novel Indoline Scaffolds: A Technical Guide for Medicinal Chemistry Research
Abstract: The indoline scaffold, a reduced form of indole, has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of novel indoline scaffolds for researchers, scientists, and drug development professionals. It delves into modern synthetic strategies, diverse therapeutic applications, and critical structure-activity relationships (SAR). By synthesizing technical details with mechanistic insights, this document serves as a comprehensive resource for harnessing the full potential of indoline derivatives in the design of next-generation therapeutics. We will explore its role in anticancer, antimicrobial, and neuroprotective agents, supported by detailed protocols, data analysis, and workflow visualizations to bridge the gap between theoretical chemistry and practical application.[3][4]
The Indoline Core: A Privileged Scaffold in Drug Discovery
The indoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif found in numerous natural products and synthetic compounds with significant medicinal value.[4] Its non-planar, saturated heterocyclic ring distinguishes it from its aromatic counterpart, indole, providing a three-dimensional geometry that can be advantageous for specific and high-affinity interactions with biological targets. This structural feature, combined with its synthetic tractability, allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles.[5][6]
Indoline-based compounds have been successfully developed into drugs for various diseases, highlighting their therapeutic potential.[4][7] The scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, makes it a versatile building block in drug design.[6] Consequently, indolines have been investigated for a multitude of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective effects.[3][5][8]
Modern Synthetic Strategies for Novel Indoline Scaffolds
The synthesis of functionalized indolines is a cornerstone of harnessing their therapeutic potential. While classical methods involving the reduction of indoles are still employed, modern medicinal chemistry relies on more sophisticated and efficient catalytic strategies that offer greater control over substitution patterns and stereochemistry.
Rationale for Synthetic Pathway Selection
The choice of a synthetic route is dictated by several factors:
-
Target Complexity: The desired substitution pattern on both the aromatic and heterocyclic rings.
-
Stereochemistry: The need for specific enantiomers or diastereomers, which is crucial for biological activity.
-
Functional Group Tolerance: The ability of the reaction to proceed without affecting other sensitive functional groups in the molecule.
-
Scalability and Efficiency: The potential for large-scale synthesis with high yields and minimal purification steps.
Modern catalytic methods, particularly those employing transition metals like palladium, are often preferred due to their high efficiency, mild reaction conditions, and broad functional group compatibility.[9][10]
Palladium-Catalyzed Intramolecular C-H Amination
A powerful strategy for constructing the indoline core is the palladium-catalyzed intramolecular amination of C(sp²)-H bonds. This approach allows for the direct formation of the N-C bond on the aromatic ring, starting from readily available β-arylethylamine precursors.
-
Causality of Experimental Choice: The use of a palladium catalyst is critical as it facilitates the activation of the otherwise inert C-H bond. A directing group, such as picolinamide (PA), is often temporarily installed on the amine to position the catalyst in proximity to the target C-H bond, ensuring regioselectivity. An oxidant, like PhI(OAc)₂, is required to regenerate the active Pd(II) catalyst in the catalytic cycle.[9]
Experimental Protocol: Synthesis of a Substituted Indoline via Pd-Catalyzed C-H Amination
Objective: To synthesize a functionalized indoline from a picolinamide-protected β-arylethylamine.
Materials:
-
PA-protected β-arylethylamine substrate (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
PhI(OAc)₂ (1.2 equiv)
-
Anhydrous Toluene
-
Nitrogen atmosphere apparatus
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed round-bottom flask, add the PA-protected β-arylethylamine substrate (1 mmol).
-
Add Pd(OAc)₂ (22.4 mg, 0.1 mmol) to the flask.
-
Dissolve the solids in anhydrous toluene (10 mL).
-
Add PhI(OAc)₂ (386 mg, 1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the mixture at 80 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified by silica gel chromatography to yield the indoline product.[11]
-
The picolinamide directing group can be subsequently removed under standard hydrolytic conditions.
Diverse Biological Activities and Therapeutic Targets
The structural versatility of the indoline scaffold has led to the discovery of compounds with a wide array of biological activities.[8][12]
Anticancer Activity
Indoline derivatives have shown significant promise as anticancer agents by targeting various mechanisms.[3][13]
-
Kinase Inhibition: Many indoline-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, Sunitinib, an indolin-2-one derivative, is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[14]
-
Tubulin Polymerization Inhibition: Some indoline scaffolds interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[13]
-
PD-L1 Inhibition: Recently, novel indoline derivatives have been identified as potent small molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint, offering a promising alternative to monoclonal antibody therapies.[15]
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Indoline scaffolds have been explored for their potential in this area.[1][2] They have demonstrated activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Some indoline compounds also act as resistance-modifying agents, enhancing the efficacy of existing antibiotics.[1]
Visualization: Drug Discovery Workflow for Bioactive Indolines
The following diagram illustrates a typical workflow for the discovery and optimization of bioactive indoline scaffolds.
Caption: A generalized workflow for the discovery of bioactive indoline compounds.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of an indoline derivative and its biological activity is crucial for rational drug design. SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
For instance, in a series of tricyclic indoline resistance-modifying agents, SAR studies revealed that the presence of a halogen (bromine or chlorine) at the R₂ position of the indoline ring is essential for activity.[16] Replacing the bromine with a methyl or methoxy group led to a significant loss of activity.[16] Further modifications, such as adding a second halogen at the R₄ position, were found to modulate the activity and toxicity profile.[16]
Data Presentation: SAR of Indoline-Based Resistance-Modifying Agents
| Compound | R₂ Substitution | R₄ Substitution | Relative RMA Activity |
| 1 | Br | H | +++ |
| 6a | Cl | H | ++ |
| 6b | CH₃ | H | - |
| 6c | OCH₃ | H | - |
| 6j | Cl | F | + |
| 6k | Cl | Cl | ++ |
| 6l | Br | F | +++ |
Data synthesized from reference[16]. Activity is represented qualitatively: (+++) High, (++) Moderate, (+) Low, (-) Inactive.
This systematic modification and testing allow researchers to build a comprehensive understanding of the pharmacophore, identifying which parts of the molecule are essential for its biological function.
Future Perspectives and Challenges
The indoline scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Asymmetric Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of chiral indolines, as stereochemistry often plays a critical role in biological activity.[17]
-
Novel Targets: Exploring the potential of indoline derivatives against new and challenging biological targets.
-
Hybrid Molecules: Designing hybrid molecules that combine the indoline scaffold with other pharmacophores to achieve multi-target activity or improved drug-like properties.
Despite the promise, challenges remain. These include optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of indoline-based compounds and overcoming potential off-target effects.
Conclusion
The indoline scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its rich chemical diversity and broad range of biological activities have solidified its importance in the development of novel therapeutics.[5][18] Through the application of modern synthetic methodologies, rigorous biological evaluation, and insightful structure-activity relationship studies, the full potential of indoline derivatives can be unlocked. This guide has provided a comprehensive overview of the key aspects of indoline chemistry and biology, offering a solid foundation for researchers and scientists dedicated to advancing the frontiers of drug discovery.
References
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Hasan, M. L., et al. (2021). A review on indole derivatives as a potential anticancer lead acting via kinase inhibition, apoptosis, DNA intercalation, and disruption of cell signaling pathways. MDPI. Available at: [Link]
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Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. Available at: [Link]
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Patel, R. V., et al. (2015). Synthesis and biological activities of some indoline derivatives. ResearchGate. Available at: [Link]
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Kim, D., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Various Authors. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]
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Siddiqui, N., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]
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Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
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Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]
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Various Authors. (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]
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Nieto, M. J., & Lupton, H. K. (2020). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science. Available at: [Link]
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Drăgoi, C. M., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
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Zlatic, C. O., et al. (2019). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega. Available at: [Link]
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Janiszewska, M., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. Available at: [Link]
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Various Authors. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity. Available at: [Link]
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Sia, C., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. Available at: [Link]
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de Sá, A. L., et al. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Various Authors. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
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Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Lee, J., et al. (2015). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available at: [Link]
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Karns, A. S., et al. (2018). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals. ChemCatChem. Available at: [Link]
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Butt, N. A., & Taşkin, B. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today. Available at: [Link]
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de Sá, A. L., et al. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. ResearchGate. Available at: [Link]
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Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. Available at: [Link]
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Liu, J., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Available at: [Link]
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Various Authors. (n.d.). Special Issue: Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. MDPI. Available at: [Link]
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Bou-Salah, L., et al. (2020). Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. Available at: [Link]
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Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Semantic Scholar. Available at: [Link]
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Singh, S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Solubility Profile of 1-(2-methylpentanoyl)indoline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-methylpentanoyl)indoline. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple data table to explain the underlying physicochemical principles that govern its solubility, offering predictive insights and detailed experimental protocols for empirical determination.
Executive Summary: The Importance of a Solubility Profile
In pharmaceutical sciences, the solubility of a compound is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability.[1] An unfavorable solubility profile can be a significant impediment to drug development. For a molecule like this compound, understanding its interaction with organic solvents is paramount for developing viable purification strategies, creating stable formulations, and ensuring predictable behavior in non-aqueous environments. This guide will equip the reader with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this specific N-acylindoline derivative.
Physicochemical Characterization of this compound
To predict the solubility of this compound, we must first dissect its molecular structure and inherent chemical properties.
Molecular Structure:
-
Indoline Core: A bicyclic aromatic amine, which is generally considered to have low polarity.
-
Amide Linkage: The carbonyl group (C=O) bonded to a nitrogen atom introduces polarity and the capacity for hydrogen bonding.[2]
-
2-methylpentanoyl side chain: A nonpolar alkyl group that contributes to the lipophilicity of the molecule.
The overall polarity of this compound is a balance between its polar amide group and its nonpolar indoline and alkyl components.[3] This balance suggests that the molecule will exhibit intermediate polarity.
Key Physicochemical Properties (Predicted):
| Property | Predicted Value/Characteristic | Rationale |
| Molar Mass | 231.34 g/mol | Calculated from the molecular formula C15H21NO. |
| Polarity | Moderately polar | The presence of the amide group provides polarity, but the large hydrocarbon portions (indoline and pentanoyl chain) reduce the overall polarity. Amides are generally considered to have low water solubility.[4] |
| Hydrogen Bonding | Hydrogen bond acceptor | The carbonyl oxygen and the nitrogen of the amide can act as hydrogen bond acceptors. There are no hydrogen bond donors on the amide group itself (it's a tertiary amide). |
| Lipophilicity (logP) | Moderately high | The significant hydrocarbon content suggests a preference for nonpolar environments. |
Theoretical Framework for Solubility Prediction
The "Like Dissolves Like" Principle
The foundational principle of solubility is that a solute will dissolve best in a solvent with similar intermolecular forces.[3] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3] For this compound, its moderate polarity suggests it will be most soluble in solvents of intermediate polarity.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[5][6] HSP decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. To predict the solubility of this compound, one would need to determine its HSP values (either through estimation methods or experimental determination) and compare them to the known HSP values of various organic solvents.[7]
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[8][9] It can be a valuable tool for screening potential solvents and gaining a deeper understanding of the molecular interactions driving dissolution.[10][11]
Predicted Solubility Profile of this compound
Based on the structural analysis and theoretical principles, the following solubility profile is predicted. It is crucial to note that these are educated predictions and must be confirmed by empirical testing.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar side chain will have some affinity for these solvents, but the polar amide group will limit solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can accept hydrogen bonds, making them well-suited to solvate both the polar and nonpolar regions of the molecule.[3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of these solvents to donate hydrogen bonds may not be as critical for this tertiary amide. Their polarity should allow for good solvation. |
| Highly Polar | Water | Very Low | The large nonpolar regions of the molecule will likely make it poorly soluble in water. |
| Other | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are highly polar aprotic solvents that are often considered "universal" organic solvents and are likely to dissolve the compound well.[3] |
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, empirical testing is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a range of organic solvents.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Detailed Protocol: Equilibrium Solubility Determination by HPLC
This protocol utilizes the reliable shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate technique.[12]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a vial. "Excess" means that undissolved solid should be visible after equilibration.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Securely cap the vial.
-
Repeat for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[12] Equilibrium is reached when the concentration of the solute in the solution does not change over time.[13]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.[12]
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound.
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[14] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards more dissolution.[14] However, the extent of this effect varies and should be determined experimentally.
Solvent Polarity
As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive understanding of the solubility profile.
Presence of Co-solvents
In complex formulations, the use of co-solvents can significantly alter the solubility of a compound. The addition of a co-solvent can modify the overall polarity of the solvent system, potentially increasing the solubility of a sparingly soluble compound.
Conclusion and Recommendations
While specific experimental data for the solubility of this compound is not publicly available, a thorough analysis of its molecular structure allows for a robust prediction of its solubility profile. It is anticipated that this compound will exhibit the highest solubility in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.
It is strongly recommended that the predicted solubility profile be confirmed through empirical testing using the detailed HPLC-based protocol provided in this guide. A comprehensive understanding of the solubility of this compound is a critical step in its successful development and application in any scientific or industrial context.
References
- Crystal Growth & Design. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.
- Knowledge UChicago. (2021).
- Chemistry Steps. Solubility of Organic Compounds.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Oreate AI Blog. (2025). The Polar Nature of Amides: Understanding Their Unique Properties.
- Cayman Chemical. Solubility Factors When Choosing a Solvent.
- Adscientis. Hansen Solubility Parameters (HSP).
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- SCM. COSMO-RS: predict solubilities & fluid thermodynamics.
- World Health Organization. (2018).
- Hansen Solubility Parameters. Hansen Solubility Parameters.
- NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.
- Principles of Drug Action 1, Spring 2005, Amides.
- PMC.
- Zenodo. Prediction of Solubility with COSMO-RS.
- Chemical Engineering Transactions. (2022). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]
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- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. scm.com [scm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cetjournal.it [cetjournal.it]
- 12. pharmaguru.co [pharmaguru.co]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Literature Review of 2-Methylpentanoyl Indoline Analogs: An In-depth Technical Guide
Therefore, this guide will instead provide a comprehensive framework for the prospective design, synthesis, and evaluation of 2-methylpentanoyl indoline analogs, drawing upon established principles from the broader field of indoline and N-acyl indole chemistry. This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the investigation of this novel chemical space. We will extrapolate from known methodologies and biological activities of structurally related compounds to propose a rational approach to the study of 2-methylpentanoyl indoline analogs.
Part 1: The Indoline Scaffold and the Rationale for N-Acylation
The indoline ring system, a saturated analog of indole, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure and ability to be readily functionalized at various positions have made it a cornerstone in the development of a wide range of therapeutic agents. Indoline-containing compounds have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, and neurological effects.
N-acylation of the indoline nitrogen is a common strategy to modulate the physicochemical and pharmacological properties of the core scaffold. The introduction of an acyl group, such as the 2-methylpentanoyl moiety, can significantly impact:
-
Lipophilicity: Influencing membrane permeability and oral bioavailability.
-
Metabolic Stability: The nature of the acyl group can affect the rate and pathway of metabolic degradation.
-
Target Binding: The acyl chain can establish additional hydrophobic or van der Waals interactions within a target's binding pocket, potentially enhancing potency and selectivity.
-
Conformational Rigidity: The steric bulk of the acyl group can influence the preferred conformation of the indoline ring, which can be critical for receptor recognition.
The 2-methylpentanoyl group, with its branched alkyl chain, offers a unique combination of lipophilicity and steric hindrance that could be exploited in drug design to probe specific binding pockets and enhance metabolic stability.
Part 2: Synthetic Strategies for 2-Methylpentanoyl Indoline Analogs
The synthesis of 2-methylpentanoyl indoline analogs can be approached in a straightforward manner by coupling a substituted indoline core with 2-methylpentanoyl chloride or a related activated carboxylic acid derivative.
Synthesis of the Indoline Core
A variety of methods exist for the synthesis of substituted indolines. A common and efficient method involves the reductive cyclization of a substituted 2-nitrostyrene derivative. For instance, the synthesis of 2-methylindoline can be achieved through the hydrogenation of 2-chloro-β-methyl nitrostyrene using a Raney nickel catalyst.
Experimental Protocol: Synthesis of 2-Methylindoline
-
To a reaction vessel, add 2-chloro-β-methylnitrostyrene (1 mol), Raney nickel catalyst (30 g), cuprous chloride (0.15 mol), potassium carbonate (0.5 mol), and water (600 g).
-
Pressurize the vessel with hydrogen gas to 40 kg.
-
Heat the reaction mixture to 110 °C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture and add 400 ml of toluene.
-
Stir for 30 minutes, then filter to recover the catalyst.
-
Perform reduced pressure distillation on the filtrate and collect the fractions at 85-89 °C/5 mmHg to obtain the 2-methylindoline product.
This protocol can be adapted for the synthesis of various substituted indolines by using appropriately substituted starting materials.
N-Acylation of the Indoline Core
The final step in the synthesis of 2-methylpentanoyl indoline analogs is the acylation of the indoline nitrogen. This is typically achieved by reacting the indoline with 2-methylpentanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: N-Acylation of Indoline
-
Dissolve the substituted indoline (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2-methylpentanoyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-methylpentanoyl)indoline analog.
Diagram: General Synthetic Workflow for 2-Methylpentanoyl Indoline Analogs
Caption: A generalized workflow for the synthesis of 2-methylpentanoyl indoline analogs.
Part 3: Prospective Biological Evaluation
Given the broad range of biological activities reported for indoline derivatives, 2-methylpentanoyl indoline analogs could be screened against a variety of targets. Based on existing literature for structurally related compounds, promising areas for investigation include:
-
Oncology: As inhibitors of protein kinases such as VEGFR.
-
Neurology: As modulators of cannabinoid receptors or other CNS targets.
-
Inflammation: As inhibitors of enzymes involved in inflammatory pathways, such as 5-LOX and sEH.
-
Infectious Diseases: For antibacterial and antifungal activity.
In Vitro Assay Protocols
Example Protocol: Kinase Inhibition Assay (e.g., VEGFR2)
-
Prepare a series of dilutions of the test compounds (2-methylpentanoyl indoline analogs).
-
In a 96-well plate, add the recombinant VEGFR2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Add the test compounds to the wells and incubate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescence-based assay.
-
Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.
Example Protocol: Cannabinoid Receptor Binding Assay
-
Prepare cell membranes from cells expressing the cannabinoid receptor of interest (e.g., CB1 or CB2).
-
In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and a series of dilutions of the test compounds.
-
Incubate the plate at 30 °C for 90 minutes.
-
Filter the contents of the wells and wash to remove unbound radioligand.
-
Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Calculate the Ki value for each compound, which represents its binding affinity for the receptor.
Data Presentation: Hypothetical Screening Results
The results of in vitro screening can be summarized in a table to facilitate comparison and structure-activity relationship analysis.
| Compound ID | R1 | R2 | VEGFR2 IC50 (µM) | CB1 Ki (µM) |
| MP-I-01 | H | H | >50 | 15.2 |
| MP-I-02 | 5-F | H | 25.6 | 8.7 |
| MP-I-03 | 5-Cl | H | 12.3 | 5.1 |
| MP-I-04 | H | 2-CH3 | >50 | 22.5 |
| MP-I-05 | 5-Cl | 2-CH3 | 8.9 | 3.4 |
This table presents hypothetical data for illustrative purposes only.
Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic modification of the 2-methylpentanoyl indoline scaffold and correlation of these changes with biological activity will be crucial for understanding the structure-activity relationship (SAR). Key areas for modification include:
-
Substituents on the Indoline Ring: Introducing electron-withdrawing or electron-donating groups at various positions (e.g., 4, 5, 6, and 7) can probe electronic and steric requirements for target binding.
-
Substitution at the 2-Position of the Indoline Ring: As seen with the 2-methylindoline core, substitution at this position can influence activity.
-
Modifications of the 2-Methylpentanoyl Group: Altering the alkyl chain length, branching, or introducing cyclic moieties can provide insights into the optimal hydrophobic interactions.
Diagram: Hypothetical Signaling Pathway Modulation
Caption: A potential mechanism of action for a 2-methylpentanoyl indoline analog as a VEGFR2 inhibitor.
Conclusion and Future Directions
While the specific class of 2-methylpentanoyl indoline analogs remains to be explored in the scientific literature, this guide provides a comprehensive roadmap for their rational design, synthesis, and biological evaluation. By leveraging the extensive knowledge base of indoline chemistry and pharmacology, researchers can systematically investigate this novel chemical space. Future studies should focus on synthesizing a diverse library of these analogs and screening them against a panel of relevant biological targets. The identification of active compounds will pave the way for detailed structure-activity relationship studies, mechanism of action elucidation, and ultimately, the potential development of novel therapeutic agents.
References
- CN108329248B - Preparation method of 2-methylindoline - Google P
-
Synthesis and biological activities of some indoline derivatives - ResearchGate. [Link]
-
Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed. [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Methylpentanoyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acylated Indolines
Indoline, a heterocyclic aromatic compound, serves as a foundational scaffold in a multitude of biologically active molecules and pharmaceuticals.[1][2] The functionalization of the indoline nitrogen through acylation is a pivotal synthetic transformation, yielding N-acylindolines that are key intermediates in the development of novel therapeutic agents. These derivatives have shown promise in a range of applications, from potent α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia to potential PD-L1 inhibitors in cancer immunotherapy.[3][4] This document provides a comprehensive guide to the synthesis of a specific N-acylindoline, 1-(2-methylpentanoyl)indoline, from indoline and 2-methylpentanoyl chloride, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from indoline and 2-methylpentanoyl chloride is a classic example of nucleophilic acyl substitution, specifically an N-acylation. This transformation is most effectively carried out under Schotten-Baumann conditions.[5][6]
The reaction proceeds via the following mechanistic steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the indoline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-methylpentanoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer and Elimination: A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, deprotonates the positively charged nitrogen atom in the tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group.
-
Product Formation and Acid Neutralization: The final product, this compound, is formed. The base plays a crucial dual role in this reaction: it not only facilitates the deprotonation of the intermediate but also neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting indoline and driving the reaction to completion.[6]
Caption: Mechanism of Schotten-Baumann N-acylation of indoline.
Experimental Protocol
This protocol details the synthesis of this compound using a standard Schotten-Baumann approach.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier | Notes |
| Indoline | C₈H₉N | 119.16 | >98% | e.g., Sigma-Aldrich | Corrosive, handle with care. |
| 2-Methylpentanoyl chloride | C₆H₁₁ClO | 134.60 | >98% | e.g., Sigma-Aldrich | Corrosive, reacts with water. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | e.g., Fisher Scientific | Solvent |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 2 M Aqueous Solution | - | Base |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M Aqueous Solution | - | For work-up |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | - | For work-up |
| Brine | NaCl | 58.44 | Saturated Aqueous Solution | - | For work-up |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | e.g., VWR | Drying agent |
| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography |
| Hexanes | C₆H₁₄ | - | HPLC Grade | e.g., Fisher Scientific | Eluent for chromatography |
| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC Grade | e.g., Fisher Scientific | Eluent for chromatography |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 g, 8.39 mmol) and dissolve it in dichloromethane (30 mL).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add 2 M aqueous sodium hydroxide (15 mL).
-
Addition of Acid Chloride: Slowly add 2-methylpentanoyl chloride (1.24 g, 9.23 mmol, 1.1 equivalents) dropwise to the biphasic mixture over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the indoline spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure this compound.
Results and Discussion
The successful synthesis of this compound should yield a pale yellow oil or a low-melting solid. The purity of the final product can be assessed by TLC and confirmed by spectroscopic methods.
Expected Product Characterization
The following are predicted spectroscopic data for this compound based on the analysis of its structure and comparison with similar N-acylated indolines.
| Spectroscopic Method | Predicted Key Signals/Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.3 (d, 1H, Ar-H), 7.0-7.3 (m, 3H, Ar-H), 4.1-4.3 (t, 2H, -N-CH₂-), 3.0-3.2 (t, 2H, -CH₂-Ar), 2.5-2.7 (m, 1H, -CH(CH₃)-), 1.4-1.8 (m, 4H, -CH₂-CH₂-), 0.9-1.1 (m, 6H, -CH₃ x 2). Note: The aromatic proton ortho to the nitrogen will be deshielded due to the amide carbonyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O), ~143 (Ar-C), ~132 (Ar-C), ~127 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~117 (Ar-CH), ~49 (-N-CH₂-), ~39 (-CH(CH₃)-), ~29 (-CH₂-), ~28 (-CH₂-Ar), ~23 (-CH₂-), ~19 (-CH₃), ~14 (-CH₃). |
| FT-IR (neat) | ν (cm⁻¹): ~2960-2850 (C-H stretching of alkyl groups), ~1660 (strong, C=O amide I stretch), ~1600, ~1480 (C=C aromatic stretching), ~1400-1300 (C-N stretching). The absence of an N-H stretch around 3300-3400 cm⁻¹ confirms N-acylation. |
| Mass Spectrometry (EI) | m/z: Predicted molecular ion peak [M]⁺ at 217. Expected fragmentation patterns would include the loss of the alkyl side chain and cleavage at the amide bond. |
Safety and Handling
-
Indoline: Corrosive and harmful if swallowed. Causes skin and eye irritation.
-
2-Methylpentanoyl chloride: Corrosive and reacts violently with water to produce HCl gas. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Schotten-Baumann acylation of indoline with 2-methylpentanoyl chloride provides a reliable and efficient method for the synthesis of this compound. This protocol, coupled with the provided mechanistic insights and characterization data, offers a comprehensive guide for researchers engaged in the synthesis of novel indoline-based compounds for pharmaceutical and other applications. Careful execution of the experimental procedure and adherence to safety precautions are paramount for a successful and safe synthesis.
References
- Google Patents. Method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride. WO2018206878A1, published October 18, 2018.
-
Li, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 134-140. [Link]
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National Nuclear Energy Agency. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235. [Link]
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The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chemistry Education Resources.[Link]
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Organic Chemistry Portal. Schotten-Baumann Reaction.[Link]
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The Journal of Organic Chemistry. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(21), 15286-15298. [Link]
-
ResearchGate. Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids.[Link]
-
PubMed. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3866-3883. [Link]
-
Caribbean Journal of Sciences and Technology. (2013). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES. Caribbean Journal of Sciences and Technology, 1, 203-207. [Link]
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NIST WebBook. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-.[Link]
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The Royal Society of Chemistry. (2022). Supporting information: Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. [Link]
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NIST WebBook. Indole.[Link]
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NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-.[Link]
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PubMed. (1991). Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists. Journal of Medicinal Chemistry, 34(1), 415-421. [Link]
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ResearchGate. (2014). Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. Journal of Scientific Research, 6(2), 303-317. [Link]
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MassBank. Indoline.[Link]
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The Royal Society of Chemistry. (2016). Supporting information. [Link]
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PubChem. 5-(2-Furyl)indoline.[Link]
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Doc Brown's Chemistry. C-13 nmr spectrum of 2-methylpentane.[Link]
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MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(2), M1248. [Link]
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ChemSynthesis. 2-methyl-2-(2-methyl-1-propenyl)-1-indolinecarbaldehyde.[Link]
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Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 633-655. [Link]
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ResearchGate. 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.[Link]
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PubMed Central. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. The Journal of organic chemistry, 75(23), 8010–8023. [Link]
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CAS Common Chemistry. 1-Amino-2-methylindoline.[Link]
- Google Patents. Novel process for the synthesis of indoline derivatives. WO2012131710A2, published October 4, 2012.
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ScienceDirect. (2024). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry, 98, 117562. [Link]
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Application Note: A Robust Protocol for the N-Acylation of Indoline with 2-Methylpentanoyl Chloride
Introduction: The Significance of N-Acylated Indolines
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. N-acylation, the process of introducing an acyl group onto the nitrogen atom of the indoline ring, is a fundamental transformation that allows for the systematic exploration of structure-activity relationships (SAR). This modification can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. N-acylated indolines are integral to compounds targeting a wide array of diseases.[1]
This application note provides a comprehensive, field-proven protocol for the N-acylation of indoline with 2-methylpentanoyl chloride. We will delve into the causality behind the experimental choices, ensuring a reproducible and high-yielding synthesis of 1-(2-methylpentanoyl)indoline.
Reaction Principle: Schotten-Baumann Acylation
The synthesis of amides from amines and acyl chlorides is a classic example of nucleophilic acyl substitution.[2] The protocol described here is conducted under Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the acidic byproduct.[3][4][5]
Mechanism and Rationale:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylpentanoyl chloride. Acyl chlorides are highly reactive acylating agents, making them ideal for this transformation.[6][7]
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the most favorable leaving group.
-
Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl would protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.[8] A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is added as an acid scavenger. It reacts with the HCl to form a salt (e.g., triethylammonium chloride), driving the reaction to completion.[2][5]
The overall chemical transformation is depicted below:
Sources
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Application Notes and Protocols for the Preparation of Chiral 1-(2-Methylpentanoyl)indoline Derivatives
Introduction: The Significance of Chiral Indoline Scaffolds in Modern Drug Discovery
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets. The introduction of chirality, particularly at a substituent on the indoline nitrogen, further enhances the potential for stereospecific interactions with enzymes and receptors, a critical aspect in the development of potent and selective therapeutic agents.[3]
This guide provides a comprehensive overview of the synthetic and analytical methodologies for preparing enantiomerically enriched 1-(2-methylpentanoyl)indoline derivatives. These compounds, as chiral amides, are of significant interest in drug discovery programs due to their potential to exhibit unique pharmacological profiles.[4] The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable framework for accessing these valuable chiral building blocks.
Synthetic Strategy: A Two-Step Approach to Chiral N-Acylindolines
The preparation of chiral this compound derivatives is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial preparation of the chiral acylating agent, (S)- or (R)-2-methylpentanoyl chloride, followed by the acylation of indoline. This approach allows for precise control over the stereochemistry of the final product.
Part 1: Preparation of Chiral 2-Methylpentanoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[5][6]
Causality Behind Experimental Choices:
-
Thionyl Chloride as the Reagent: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride in many applications because the byproducts are easily removed, simplifying the purification of the resulting acyl chloride.[5]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as acyl chlorides are highly reactive towards water, hydrolyzing back to the corresponding carboxylic acid.
-
Removal of Excess Reagent: Excess thionyl chloride is removed by distillation or evaporation under reduced pressure to prevent interference in the subsequent acylation step.
Experimental Protocol 1: Synthesis of (S)-2-Methylpentanoyl Chloride
Materials:
-
(S)-2-Methylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add (S)-2-methylpentanoic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by rotary evaporation. To ensure complete removal, anhydrous toluene can be added and co-evaporated.
-
The resulting crude (S)-2-methylpentanoyl chloride is a colorless to pale yellow liquid and is typically used in the next step without further purification.
Part 2: Acylation of Indoline
The N-acylation of indoline with the freshly prepared chiral acyl chloride is a nucleophilic acyl substitution reaction. The nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the hydrogen chloride generated during the reaction.[7]
Causality Behind Experimental Choices:
-
Use of a Base: The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the indoline starting material, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.[7]
-
Reaction Temperature: The reaction is often carried out at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize potential side reactions.
-
Anhydrous Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the acyl chloride.
Experimental Protocol 2: Synthesis of (S)-1-(2-Methylpentanoyl)indoline
Materials:
-
Indoline
-
Freshly prepared (S)-2-methylpentanoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve indoline (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (S)-2-methylpentanoyl chloride (1.1 eq) in anhydrous DCM to the cooled indoline solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (S)-1-(2-methylpentanoyl)indoline.
Workflow Diagrams
Caption: Overall synthetic workflow for the preparation of (S)-1-(2-methylpentanoyl)indoline.
Characterization and Data Presentation
The synthesized chiral this compound derivatives should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected analytical data for the target compound.
| Analytical Technique | Expected Data for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-7.2 (m, 4H, Ar-H), ~4.1 (t, 2H, N-CH₂), ~3.1 (t, 2H, Ar-CH₂), ~2.8-2.6 (m, 1H, CH-CH₃), ~1.8-1.4 (m, 4H, CH₂-CH₂), ~1.2 (d, 3H, CH-CH₃), ~0.9 (t, 3H, CH₂-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (C=O), ~143 (Ar-C), ~132 (Ar-C), ~127 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~117 (Ar-CH), ~48 (N-CH₂), ~40 (CH-CH₃), ~29 (Ar-CH₂), ~28 (CH₂), ~20 (CH₂), ~17 (CH-CH₃), ~14 (CH₂-CH₃) |
| Mass Spectrometry (EI) | m/z (%): 217 (M⁺), 144, 130, 118, 99 |
| Chiral HPLC | Baseline separation of enantiomers on a suitable chiral stationary phase (e.g., Chiralpak series) with a mobile phase typically consisting of a mixture of alkanes and alcohols.[8] |
Note: The NMR chemical shifts are estimates based on data for structurally related N-acylated indolines and may vary slightly.[9][10] The mass spectrum fragmentation pattern is predicted based on common cleavage pathways for amides, including alpha-cleavage and McLafferty rearrangement.[11]
Chiral Analysis and Purification
The enantiomeric purity of the synthesized this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and quantification of enantiomers.[12][13]
Principle of Chiral HPLC:
Chiral separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and, consequently, their separation.[13]
Protocol 3: Chiral HPLC Analysis
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).
Method Development Strategy:
-
Column Screening: Screen a variety of chiral stationary phases to identify the one that provides the best separation. Polysaccharide-based CSPs are often a good starting point for N-acyl compounds.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to optimize the resolution and retention times.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.
Illustrative Protocol (to be optimized for the specific compound):
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
Caption: Logical diagram of the chiral separation process using HPLC.
Conclusion
The methodologies presented in this application note provide a robust framework for the synthesis and analysis of chiral this compound derivatives. The successful preparation and characterization of these enantiomerically enriched compounds will enable further exploration of their potential in various areas of drug discovery and development. The principles and protocols outlined herein are adaptable and can serve as a valuable resource for researchers working with related chiral scaffolds.
References
-
Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia, 66(1), 23-28.
-
Preparation of Acyl Chlorides With Thionyl Chloride. (n.d.). Scribd. Retrieved from [Link]
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Deriv
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024). Molbank, 2024(3), M1857.
-
13C NMR spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (2019). Journal of Medicinal Chemistry, 62(17), 7966-7980.
-
Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies. Retrieved from [Link]
-
Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]
- Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. (2014). Journal of Scientific Research, 6(2), 303-317.
-
What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Electrophilic addition of pyridine to RCOCl, RClCNR and RClCCR2. (2018). ResearchGate. Retrieved from [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America, 20(11), 1076-1084.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024).
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
Nitrogen Rule | Mass Spectrometry | Organic Spectroscopy. (2023, July 16). YouTube. Retrieved from [Link]
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Magnetic Resonance in Chemistry, 59(12), 1165-1175.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
- A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2003). Journal of Mass Spectrometry, 38(8), 841-855.
-
Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
-
1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0258779). (n.d.). NP-MRD. Retrieved from [Link]
- On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). Chembiochem.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2014). Journal of Fluorine Chemistry, 168, 185-192.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole [webbook.nist.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Note: Strategies for Coupling Sterically Hindered Acids with Indoline
Executive Summary & Strategic Analysis
The amide coupling of 2-methylpentanoic acid and indoline presents a classic "perfect storm" of synthetic challenges: steric congestion combined with reduced nucleophilicity.
-
Steric Hindrance (Electrophile): The
-methyl group on the carboxylic acid creates significant steric bulk, impeding the approach of the nucleophile to the activated carbonyl carbon. -
Nucleophilicity (Nucleophile): Indoline is a cyclic secondary aryl amine. While more nucleophilic than acyclic anilines due to ring constraints forcing nitrogen lone pair hybridization, it remains significantly less reactive than aliphatic amines.
-
Oxidation Risk: Indoline is susceptible to oxidation to indole, particularly under basic, aerobic conditions, necessitating careful handling.
This guide details three validated protocols to overcome these barriers, prioritized by scalability and reliability.
Reagent Selection Decision Matrix
| Feature | Method A: T3P® | Method B: Acid Chloride | Method C: HATU |
| Primary Use Case | Scalable / Process | Stubborn Substrates | Discovery / Screening |
| Steric Tolerance | High | Very High | Moderate-High |
| Epimerization Risk | Lowest | High | Moderate |
| Workup | Aqueous Wash (Very Clean) | Evaporation/Quench | Chromatography Required |
| Cost Efficiency | High | High | Low (Reagent is expensive) |
| Safety | Excellent (Non-explosive) | Moderate (Corrosive gases) | Moderate (Sensitizer) |
Method A: The "Gold Standard" – Propylphosphonic Anhydride (T3P)
Why this works: T3P (supplied as 50% w/w in EtOAc or DMF) activates the carboxylic acid to form a mixed anhydride. Unlike standard anhydrides, the T3P-active intermediate releases steric strain upon nucleophilic attack. Furthermore, T3P acts as a water scavenger, driving the equilibrium toward the amide.
Best for: Multi-gram to kilogram scale; substrates prone to racemization (though 2-methylpentanoic acid is usually racemic, this prevents epimerization if using chiral variants).
Detailed Protocol
Reagents:
-
2-Methylpentanoic acid (1.0 equiv)
-
Indoline (1.1 equiv)
-
T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for process safety).
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 2-methylpentanoic acid (1.0 equiv), Indoline (1.1 equiv), and EtOAc (5-10 volumes relative to acid mass).
-
Note: Ensure the indoline is clear/yellow. Dark brown indicates oxidation. If necessary, distill indoline under reduced pressure prior to use.
-
-
Base Addition: Add Pyridine (3.0 equiv) to the mixture at 0 °C.
-
Expert Insight: Pyridine is often superior to DIPEA for T3P couplings involving sterically hindered substrates because it minimizes acyl-ammonium formation which can be less reactive in these specific steric environments [1].
-
-
Activation: Add T3P solution dropwise over 10-15 minutes.
-
Caution: The reaction is exothermic. Maintain internal temperature < 25 °C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Monitoring: Check by HPLC or TLC. If conversion is <90% after 24h, heat to 45-50 °C. T3P is thermally stable.
-
-
Workup (The "T3P Advantage"):
-
Add water (5 volumes). Stir for 15 minutes.
-
Separate phases. Wash the organic layer with 1M HCl (to remove pyridine/indoline), then sat. NaHCO3 (to remove unreacted acid), and finally brine.
-
Dry over MgSO4 and concentrate.
-
Yield Expectation: 85-95% isolated yield.
Method B: The "Brute Force" Route – Acid Chloride Activation
Why this works: Converting the hindered acid to an acid chloride generates the most electrophilic species possible, minimizing the energy barrier for the attack by the sluggish indoline amine.
Best for: Cases where coupling reagents fail; cost-sensitive commodity synthesis.
Detailed Protocol
Reagents:
-
2-Methylpentanoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
Indoline (1.1 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Activation (In Situ):
-
Dissolve 2-methylpentanoic acid in anhydrous DCM under Nitrogen atmosphere.
-
Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).
-
Add Oxalyl Chloride dropwise at 0 °C. Gas evolution (CO/CO2) will occur.
-
Stir at RT for 2 hours until gas evolution ceases.
-
Critical Step: If high purity is required, evaporate the DCM/excess oxalyl chloride and re-dissolve the residue in fresh DCM. This removes HCl which can degrade indoline.
-
-
Coupling:
-
In a separate vessel, dissolve Indoline and Et3N in DCM at 0 °C.
-
Slowly add the acid chloride solution to the amine solution.
-
Expert Insight: Adding Acid Chloride to Amine (inverse addition) prevents the formation of acid-dimers and ensures the base neutralizes HCl immediately, protecting the indoline.
-
-
Workup:
Method C: The "Discovery" Route – HATU
Why this works: HATU utilizes the HOAt leaving group, which utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the coupling rate, often overcoming steric barriers better than HBTU/EDC.
Best for: Small scale (<100 mg), high-throughput screening, or when time is more critical than cost.
Detailed Protocol
Reagents:
-
2-Methylpentanoic acid (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Hunig's Base) (3.0 equiv)
-
Indoline (1.2 equiv)
-
Solvent: DMF (Anhydrous)[3]
Step-by-Step Workflow:
-
Pre-activation: Dissolve acid and HATU in DMF.
-
Base Addition: Add DIPEA immediately. Stir for 2-5 minutes. The solution usually turns yellow.
-
Note: Do not wait too long (<10 min) before adding the amine, as the active ester can hydrolyze or rearrange (guanidinylation) if the amine is absent for too long.
-
-
Coupling: Add Indoline.
-
Reaction: Stir at RT for 2-4 hours.
-
Workup:
-
Dilute with EtOAc (reaction in DMF requires significant dilution for extraction).
-
Wash 3x with water (to remove DMF), 1x LiCl (optional, helps remove DMF), 1x Brine.
-
Purify via Flash Chromatography (Silica gel). HATU byproducts (tetramethylurea) are water-soluble but can be sticky.
-
Visualizing the Mechanism & Logic
The following diagram illustrates the decision logic and the specific activation pathway for the recommended T3P method.
Figure 1: Strategic Decision Tree for Reagent Selection based on scale and reactivity.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric bulk preventing attack. | Switch from Method A/C to Method B (Acid Chloride). Heat Method A to 50°C. |
| Pink/Red Reaction Mixture | Oxidation of Indoline. | Degas solvents with |
| Racemization (if chiral) | Base-mediated proton abstraction. | Use Method A (T3P) with Pyridine at 0°C. Avoid Method B. |
| Product "Oiling Out" | Impurities/Rotamers. | Amides of indoline often exist as rotamers (cis/trans amide bond). This can broaden NMR signals. Heat NMR tube to coalesce peaks. |
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][4] Tetrahedron, 61(46), 10827-10852.
Sources
Application Note & Scale-Up Protocol: Synthesis of 1-(2-Methylpentanoyl)indoline
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-methylpentanoyl)indoline, a key intermediate in pharmaceutical and materials science research. We present a detailed, validated laboratory-scale procedure and a robust protocol for scaling the synthesis to the pilot-plant level. The causality behind critical process parameters, safety considerations, and in-process controls are discussed to ensure reproducibility, safety, and high product quality. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.
Introduction and Scientific Background
N-acyl indolines are a prevalent structural motif in a wide range of biologically active molecules and functional materials. The acylation of the indoline nitrogen atom is a fundamental transformation that allows for the introduction of diverse functionalities, significantly modifying the parent molecule's steric and electronic properties.[1][2] The target molecule, this compound, incorporates a chiral, branched acyl group, making it a valuable building block for complex molecular architectures.
The synthesis of N-acyl indolines is most commonly achieved via the nucleophilic substitution reaction between indoline and an activated carboxylic acid derivative, such as an acyl chloride.[1] This approach, a variation of the classic Schotten-Baumann reaction, is favored for its high efficiency, rapid reaction rates, and operational simplicity. However, scaling this exothermic reaction requires careful consideration of heat management, reagent stoichiometry, and mixing efficiency to prevent side reactions and ensure process safety.
This application note details a scalable synthesis route starting from commercially available indoline and 2-methylpentanoyl chloride. We will first establish a baseline procedure at the laboratory scale before delving into the critical considerations and a detailed protocol for process scale-up.
Synthetic Strategy and Mechanistic Rationale
Chosen Synthetic Route
The selected route involves the direct N-acylation of indoline with 2-methylpentanoyl chloride in the presence of an organic base, triethylamine (TEA), in a suitable aprotic solvent like dichloromethane (DCM).
Reaction Scheme: Indoline + 2-Methylpentanoyl Chloride --(Triethylamine, DCM)--> this compound + Triethylamine Hydrochloride
This pathway was chosen for several key reasons:
-
High Reactivity: Acyl chlorides are highly electrophilic, ensuring a rapid and complete conversion under mild conditions.[3]
-
Scalability: The reaction components are relatively inexpensive, and the conditions are amenable to standard industrial reactors.
-
Byproduct Management: The primary byproduct, triethylamine hydrochloride, is a salt that can be easily removed through an aqueous work-up, simplifying purification at a larger scale compared to methods that may require chromatography.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of indoline attacks the electrophilic carbonyl carbon of 2-methylpentanoyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
-
Deprotonation: The resulting positively charged indolinium species is deprotonated by triethylamine (TEA), a non-nucleophilic base. This neutralizes the product and forms triethylamine hydrochloride, which drives the reaction to completion.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol establishes the baseline parameters for the synthesis of this compound.
Materials and Equipment
-
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, nitrogen inlet, ice-water bath.
-
Reagents: See Table 1 for details.
Table 1: Reagents for Laboratory-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
|---|---|---|---|---|
| Indoline | 119.16 | 10.00 | 0.0839 | 1.0 |
| 2-Methylpentanoyl chloride | 134.61 | 12.42 | 0.0923 | 1.1 |
| Triethylamine (TEA) | 101.19 | 10.20 | 0.1007 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, thermometer, and nitrogen inlet. Purge the system with dry nitrogen.
-
Initial Charge: Charge the flask with indoline (10.00 g) and dichloromethane (200 mL). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: Add triethylamine (10.20 g) to the stirred solution while maintaining the temperature below 10 °C.
-
Acyl Chloride Addition: Add 2-methylpentanoyl chloride (12.42 g) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature at 0-5 °C throughout the addition. A white precipitate (TEA·HCl) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate) until the indoline spot is consumed.
-
Work-up:
-
Cool the mixture again to 10-15 °C.
-
Slowly add 100 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (2 x 75 mL), and brine (1 x 75 mL).[3]
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product. Expected yield: >90%.
Scale-Up Considerations and Process Optimization
Transitioning from a 10 g lab batch to a 500 g pilot scale introduces significant challenges related to mass and heat transfer. Direct multiplication of reagent quantities is not viable and can be hazardous.
Heat Management (Exotherm Control)
-
The Challenge: The acylation reaction is highly exothermic. The surface-area-to-volume ratio decreases dramatically as the scale increases, making it much harder to dissipate heat. An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, and the formation of impurities.
-
The Solution:
-
Slower Addition: The addition rate of the 2-methylpentanoyl chloride must be significantly extended. The rate should be controlled by the cooling capacity of the reactor, not a fixed time.
-
Jacketed Reactor: Utilize a jacketed glass reactor with a circulating chiller/heater for precise temperature control.
-
Subsurface Addition: For larger scales, adding the acyl chloride below the surface of the reaction mixture can improve initial heat dispersion.
-
Mixing Efficiency
-
The Challenge: Inefficient mixing can create localized "hot spots" of high reagent concentration, leading to side reactions. As the reaction proceeds, the slurry of TEA·HCl becomes thick, further impeding mixing.
-
The Solution:
-
Overhead Stirring: Replace the magnetic stirrer with a powerful overhead mechanical stirrer equipped with a suitable impeller (e.g., pitched-blade turbine) to ensure homogeneity.
-
Baffles: The reactor should be baffled to prevent vortex formation and promote turbulent, effective mixing.
-
Solvent Volume: Increasing the solvent ratio (e.g., from 20:1 to 15:1 mL/g) can help maintain a mobile slurry.
-
Work-up and Isolation
-
The Challenge: Separatory funnel extractions become impractical and unsafe at larger volumes. Purification by chromatography is not economically feasible for bulk production.
-
The Solution:
-
Quench and Wash: Perform the quench and washes directly in the jacketed reactor. After each wash, stop the stirrer, allow the layers to separate, and use a dip tube to remove the lower aqueous layer.
-
Purification Strategy: The primary purification method should shift from chromatography to vacuum distillation or crystallization to be economically viable. The feasibility of these methods should be evaluated at the lab scale first.
-
Pilot-Scale Synthesis Protocol (500 g Scale)
This protocol is designed for a 20 L jacketed glass reactor system.
Materials and Equipment
-
Equipment: 20 L jacketed glass reactor with overhead stirrer, baffled interior, condenser, temperature probe (thermocouple), nitrogen inlet, and a calibrated addition pump.
-
Reagents: See Table 2 for details.
Table 2: Reagents for Pilot-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
|---|---|---|---|---|
| Indoline | 119.16 | 500 | 4.197 | 1.0 |
| 2-Methylpentanoyl chloride | 134.61 | 621 | 4.616 | 1.1 |
| Triethylamine (TEA) | 101.19 | 510 | 5.040 | 1.2 |
| Dichloromethane (DCM) | - | 7.5 L | - | - |
Visual Workflow for Scale-Up Synthesis
Caption: Overall workflow for the pilot-scale synthesis of this compound.
Step-by-Step Pilot Procedure
-
Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen. Set the jacket temperature to 0 °C.
-
Initial Charge: Charge the reactor with indoline (500 g) and dichloromethane (7.5 L). Start the overhead stirrer at a speed sufficient to create good surface movement (e.g., 150-200 RPM).
-
Cooling: Allow the solution to cool to an internal temperature of 0-5 °C.
-
Base Addition: Add triethylamine (510 g) over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Acyl Chloride Addition: Using a calibrated pump, add the 2-methylpentanoyl chloride (621 g) subsurface over 2-3 hours. The addition rate must be adjusted to maintain the internal temperature between 0-5 °C.
-
Reaction: Once the addition is complete, turn off the chiller and allow the mixture to naturally warm to ambient temperature (20-25 °C). Continue stirring for 3-4 hours.
-
Monitoring: Take a sample from the reactor and check for the absence of indoline by HPLC or TLC to confirm reaction completion.
-
Work-up:
-
Cool the reactor jacket to 10 °C.
-
Slowly pump 5 L of deionized water into the reactor to quench. Stir for 15 minutes.
-
Stop the stirrer and allow the layers to separate (approx. 20-30 minutes). Remove the lower aqueous layer.
-
Perform sequential washes in the reactor with 1 M HCl (2 x 4 L), saturated NaHCO₃ solution (2 x 4 L), and brine (1 x 4 L), removing the aqueous layer after each wash.
-
-
Isolation: Concentrate the organic layer under vacuum to remove the bulk of the DCM. The crude product can then be transferred to a suitable distillation apparatus.
-
Purification: Purify the material by vacuum distillation to obtain the final product as a clear, colorless to pale yellow oil.
Process Safety Assessment
A thorough safety review is mandatory before conducting any scale-up synthesis.
-
2-Methylpentanoyl Chloride: Corrosive and lachrymatory. Reacts violently with water, releasing HCl gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Indoline: Toxic upon inhalation and skin contact. Handle with care.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.
-
Reaction Exotherm: The primary hazard. A failure in the cooling system or an overly rapid addition of the acyl chloride could lead to a runaway reaction. Ensure the cooling system is robust and that an emergency quench bath (ice/water) is available for the reactor.
Safety Pre-run Checklist Diagram
Caption: A mandatory pre-synthesis safety decision flowchart.
Analytical and Quality Control
To ensure the final product meets the required specifications, a panel of analytical tests should be performed.
Table 3: Final Product Specifications
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | Clear, colorless to pale yellow oil |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | GC or HPLC | ≥ 98.0% |
| Residual Solvent | GC-HS | DCM ≤ 600 ppm |
Conclusion
We have successfully developed a robust and scalable process for the synthesis of this compound. The procedure is well-characterized, with critical process parameters identified and controlled. By transitioning from lab-scale chromatography to pilot-scale distillation and implementing rigorous temperature and mixing controls, this process provides a safe, efficient, and economically viable method for producing this valuable intermediate in multi-gram to kilogram quantities. Adherence to the detailed protocols and safety assessments outlined in this document is critical for a successful and safe scale-up campaign.
References
- Preparation method of 2-methylindoline.
- Syntheses of New Multisubstituted 1-Acyloxyindole Compounds.
- Process for the production of 7-acylindoles.
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
- Total synthesis of indoline alkaloids: A cyclopropanation strategy.
- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS.HETEROCYCLES, Vol. 16, No. 8, 1981.
- Chemoselective N-acylation of indoles using thioesters as acyl source.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- A General and Scalable Synthesis of Polysubstituted Indoles.MDPI.
Sources
High-Efficiency Microwave-Assisted Synthesis of N-Acyl Indolines
Application Note: AN-MW-2024-05
Executive Summary
This application note details the accelerated synthesis of N-acyl indolines using microwave (MW) irradiation. N-acyl indolines are critical pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and various oncology candidates. Traditional thermal synthesis often requires aggressive acylating agents (acid chlorides), toxic solvents (DCM, Toluene), and extended reflux times (4–12 hours).
The protocols defined herein utilize dielectric heating to achieve quantitative yields in minutes (5–20 min) while adhering to Green Chemistry principles (solvent-free or aqueous media). This guide is designed for medicinal chemists seeking to automate library generation and scale up lead compounds.
Mechanistic Principles & Rationale
The Microwave Advantage: Dielectric Heating vs. Conduction
In conventional heating, energy is transferred via thermal conduction from the vessel wall to the solvent, creating temperature gradients. Microwave synthesis utilizes dipolar polarization and ionic conduction .
-
Dipolar Polarization: The N-acyl indoline synthesis relies on polar solvents (or polar reactants like acetic anhydride). The oscillating electromagnetic field (2.45 GHz) causes dipoles to rotate to align with the field.[1] The resulting molecular friction generates instantaneous internal heat.
-
Arrhenius Acceleration: MW irradiation allows reaction mixtures to rapidly reach temperatures exceeding the solvent's atmospheric boiling point (superheating) in sealed vessels, significantly increasing the rate constant (
) according to the Arrhenius equation.
Reaction Pathway
The N-acylation of indoline involves the nucleophilic attack of the indoline nitrogen lone pair onto the carbonyl carbon of the acylating agent. MW irradiation accelerates the formation of the tetrahedral intermediate and the subsequent elimination of the leaving group.
Figure 1: Mechanistic pathway of MW-assisted N-acylation showing dipolar activation steps.
Experimental Protocols
Protocol A: Green Synthesis using Carboxylic Acids (Direct Amidation)
Objective: Synthesis of N-acetylindoline directly from indoline and acetic acid without coupling reagents. This method utilizes the high dielectric constant of acetic acid (
Reagents:
-
Indoline (1.0 equiv)
-
Carboxylic Acid (e.g., Acetic Acid, excess serves as solvent/reactant)
-
Catalyst: Zinc Acetate (Zn(OAc)₂, 5 mol%) - Optional for rate enhancement
Instrumentation: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-transparent borosilicate glass vial, add Indoline (119 mg, 1.0 mmol) and Zinc Acetate (10 mg).
-
Solvent/Reactant: Add Glacial Acetic Acid (2 mL). Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 130°C.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 150W (system will modulate).
-
Time: 10 minutes.
-
-
Cooling: Allow the vessel to cool to <50°C using compressed air (integrated in most reactors).
-
Workup: Pour the reaction mixture into crushed ice (10 g). Neutralize with saturated NaHCO₃ solution.
-
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 5 mL). Dry in a vacuum oven.
-
Note: If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.
-
Protocol B: High-Throughput Library Synthesis (Acyl Chlorides)
Objective: Rapid generation of an N-acyl indoline library using diverse acyl chlorides.
Reagents:
-
Indoline (0.5 mmol)
-
Acyl Chloride (0.55 mmol)
-
Base: Pyridine or Triethylamine (1.0 equiv)
-
Solvent: Acetonitrile (ACN) or Water (Green alternative).
Step-by-Step Procedure:
-
Loading: To a microwave vial equipped with a magnetic stir bar, add Indoline (0.5 mmol) and Base (0.5 mmol) in ACN (2 mL).
-
Addition: Add Acyl Chloride (0.55 mmol) dropwise. Caution: Exothermic.
-
Sealing: Crimp the cap immediately.
-
Irradiation:
-
Temp: 100°C.
-
Time: 2 minutes.
-
-
Purification: The product often precipitates upon cooling or adding water. For library scale, use SCX-2 (Strong Cation Exchange) cartridges to trap unreacted indoline and pyridine, eluting the neutral N-acyl indoline with Methanol.
Comparative Analysis: MW vs. Conventional
The following data highlights the efficiency gains when synthesizing N-acetylindoline (Model Reaction).
| Parameter | Conventional Reflux (Thermal) | Microwave Synthesis (Protocol A) | Improvement Factor |
| Reaction Time | 4 – 6 Hours | 10 Minutes | 24x – 36x Faster |
| Temperature | 118°C (b.p. of AcOH) | 130°C (Superheated) | +12°C |
| Yield | 75 – 82% | 92 – 96% | +15% Yield |
| Solvent Usage | High (Reflux volumes) | Low (or Solvent-free) | Green Compliance |
| Energy Profile | Continuous heating (Oil bath) | Targeted energy (Pulse) | ~85% Energy Saving |
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of N-acyl indolines.
Troubleshooting & Optimization
-
Vessel Failure: If vessels vent or rupture, the reaction is generating excessive gaseous byproducts (HCl) or the solvent vapor pressure is too high.
-
Solution: Reduce temperature by 10°C or switch to a solvent with a lower vapor pressure (e.g., DMF, though less green).
-
-
Incomplete Conversion:
-
Solution: Increase hold time by 5-minute increments. Do not simply increase power; temperature is the controlling variable in modern synthesizers.
-
-
Charring/Decomposition:
-
Solution: Ensure the reaction volume fills at least 20% of the vial to ensure the IR temperature sensor reads the bulk liquid, not the glass wall.
-
References
-
Brahmachari, G., et al. (2010).[2] "A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation." Indian Journal of Chemistry.
-
Kappe, C. O. (2004).[3] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
Santagada, V., et al. (2009). "Microwave-Assisted Synthesis: A New Technology in Drug Discovery." Current Medicinal Chemistry.
-
Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron.
-
Sridharan, V., et al. (2010). "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Organic Chemistry Portal.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-methylpentanoyl)indoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-methylpentanoyl)indoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yield and purity.
Reaction Overview: The Acylation of Indoline
The synthesis of this compound is a standard nucleophilic acyl substitution. The secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylpentanoyl chloride. This reaction forms the desired amide bond and releases hydrochloric acid (HCl) as a byproduct.
Caption: Troubleshooting logic for low product yield.
Problem 2: Yield is Consistently Moderate (50-70%)
Q: The reaction works, but I can't get the yield above 70%. How can I optimize for higher conversion?
A: Reaching a plateau in yield often points towards suboptimal reaction parameters or competitive side reactions.
Optimization Strategies & Explanations:
-
Temperature Control: The reaction of amines with acyl chlorides is typically exothermic. [] * Causality: Adding the acyl chloride too quickly or at room temperature can cause localized heating, promoting side reactions. A controlled, dropwise addition of the acyl chloride to a cooled solution (0 °C) of the indoline and base is standard practice. [2][3]After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
-
Action: Set up your reaction in an ice bath. Dissolve the indoline and TEA in anhydrous DCM, cool to 0 °C, and then add the acyl chloride dropwise over 15-30 minutes. Monitor the progress via TLC.
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the acylating agent can drive the reaction to completion.
-
Action: Try using 1.05 to 1.1 equivalents of 2-methylpentanoyl chloride. This can help acylate the last traces of indoline. Be aware that excess acyl chloride will need to be quenched during the workup.
-
-
Alternative Acylating Agents: If acyl chloride proves too reactive or prone to side reactions, consider using a thioester as a more stable acyl source, which can lead to a highly chemoselective N-acylation of indoles. [4][5] Table 1: Impact of Reaction Conditions on Yield
| Parameter | Standard Condition | Optimized Condition | Rationale for Improvement |
| Temperature | Add at Room Temp. | Add acyl chloride at 0 °C, then warm to RT | Controls exotherm, minimizes side reactions. [][3] |
| Acyl Chloride | 1.0 equivalent | 1.05 - 1.1 equivalents | Le Chatelier's principle; drives reaction to completion. |
| Base | 1.0 equivalent | 1.1 - 1.2 equivalents | Ensures complete scavenging of HCl byproduct. |
| Atmosphere | Air | Nitrogen or Argon | Prevents hydrolysis of the acyl chloride. |
Problem 3: Product is Impure After Workup
Q: My crude product contains several impurities. What is the best way to purify it?
A: Impurities often stem from side products or unquenched reagents. A proper aqueous workup followed by column chromatography is the standard purification method.
Purification Protocol & Explanations:
-
Quenching: After the reaction is complete (as determined by TLC), the first step is to quench any remaining acyl chloride.
-
Action: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. This will react with excess acyl chloride and neutralize any remaining HCl or the triethylammonium hydrochloride salt.
-
-
Aqueous Wash: A series of aqueous washes will remove water-soluble impurities.
-
Causality: The triethylammonium hydrochloride salt is water-soluble and will be removed into the aqueous layer. A wash with dilute HCl can remove any unreacted tertiary amine base, and a final wash with brine helps to remove residual water from the organic layer before drying. [2] * Action:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Wash with saturated NaHCO₃ solution.
-
Wash with water.
-
Wash with brine (saturated NaCl solution).
-
-
-
Drying and Concentration:
-
Action: Dry the organic layer (DCM) over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Action: The final purification is typically achieved by flash column chromatography on silica gel. The solvent system will need to be determined by TLC, but a gradient of ethyl acetate in hexanes is a common starting point.
-
Caption: Standard purification workflow.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Materials:
-
Indoline
-
2-Methylpentanoyl chloride (freshly distilled or new)
-
Triethylamine (TEA) (distilled)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: To the flask, add indoline (1.0 eq) and anhydrous DCM. Begin stirring to dissolve. Add TEA (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dilute 2-methylpentanoyl chloride (1.05 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred indoline solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the indoline starting material.
-
Workup - Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., 10-20% ethyl acetate in hexanes) to afford the pure this compound.
References
- CN108329248B - Preparation method of 2-methylindoline - Google P
-
Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC - NIH. (URL: [Link])
-
Diversity synthesis of indole derivatives via catalyst control cyclization reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES - Caribbean Journal of Sciences and Technology. (URL: [Link])
-
Synthesis of indolines - Organic Chemistry Portal. (URL: [Link])
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH. (URL: [Link])
-
Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
-
Chemoselective N-acylation of indoles using thioesters as acyl source - PMC. (URL: [Link])
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (URL: [Link])
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (URL: [Link])
-
Kinetic Resolutions of Indolines by a Nonenzymatic Acylation Catalyst | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
N-Acylation in Combinatorial Chemistry - ResearchGate. (URL: [Link])
- Process for the production of 7-acylindoles - Google P
-
Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journals. (URL: [Link])
-
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. (URL: [Link])
-
N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? - MDPI. (URL: [Link])
-
Photo Click Reaction of Acylsilanes with Indoles - ResearchGate. (URL: [Link])
-
An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (URL: [Link])
-
Regioselective N-Acylation of Heterocyclic Amines Under Dry Conditions Catalyzed by a Natural Clay | IMSEAR. (URL: [Link])
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (URL: [Link])
-
On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums | Accounts of Chemical Research - ACS Publications. (URL: [Link])
-
Amine to Amide (via Acid Chloride) - Common Conditions. (URL: [Link])
-
Total synthesis of indoline alkaloids: A cyclopropanation strategy - PubMed. (URL: [Link])
Sources
- 2. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
Validation & Comparative
mass spectrometry fragmentation pattern of 1-(2-methylpentanoyl)indoline
Technical Comparison Guide: Mass Spectrometric Profiling of 1-(2-Methylpentanoyl)indoline
Executive Summary
Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of This compound , a structural analog of synthetic cannabinoids (e.g., JWH-018 precursors) and a potential novel psychoactive substance (NPS).
Core Value: The primary challenge in identifying this compound lies in distinguishing it from its isobaric isomers, such as 1-hexanoylindoline (linear chain) and its aromatic analog 1-(2-methylpentanoyl)indole . This guide delineates the specific diagnostic ions—driven by the α-methyl branching—that allow for unambiguous identification without the immediate need for reference standards of every isomer.
Audience: Forensic Toxicologists, Medicinal Chemists, and Analytical Scientists.
Chemical Identity & Structural Context
| Feature | Details |
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| Core Structure | Indoline (2,3-dihydro-1H-indole) ring fused to a 2-methylpentanoyl tail.[1][2][3][4][5][6][7][8][9][10][11] |
| Key Structural Feature | Branching at the α-carbon of the acyl chain. This is the critical site for differentiating fragmentation pathways.[12] |
Experimental Protocol: GC-MS (EI)
To replicate the fragmentation patterns described below, the following standardized Electron Ionization (EI) protocol is recommended. This setup ensures sufficient energy for the diagnostic rearrangements (McLafferty) to occur.
-
Instrument: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (Standard).
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 40 – 450.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Fragmentation Analysis & Mechanism
The fragmentation of this compound under 70 eV EI is governed by three competing mechanisms: Amide Bond Cleavage , McLafferty Rearrangement , and Indoline Aromatization .
Pathway A: The McLafferty Rearrangement (Diagnostic)
The most critical pathway for differentiating the branched isomer from the linear isomer is the McLafferty rearrangement.
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the alkyl chain. -
Branched Specificity: In this compound, the
-carbon bears a methyl group. The rearrangement cleaves the - bond relative to the carbonyl. -
Result:
-
Neutral Loss: Propene (
, 42 Da). -
Diagnostic Ion: m/z 175 .
-
Contrast: The linear isomer (1-hexanoylindoline) loses Butene (
, 56 Da) to yield a diagnostic ion at m/z 161 .
-
Pathway B: Amide Bond Cleavage (Acylium & Indoline Ions)
Direct cleavage of the amide bond is energetically favorable.
-
Formation of Indoline Ion: Cleavage generates the stable indoline cation at m/z 119 .
-
Formation of Acylium Ion: The charge can be retained on the carbonyl fragment, generating the 2-methylpentanoyl cation at m/z 99 .
Pathway C: Aromatization (Indoline to Indole)
Indolines are prone to dehydrogenation in the ion source.
-
Process: Loss of two hydrogen atoms (
) from the indoline core. -
Result: A peak at m/z 117 (Indole cation), often accompanied by m/z 118 (radical cation).
Comparative Analysis: Differentiating Alternatives
The following table contrasts the target analyte with its two most common "look-alike" isomers.
| Diagnostic Feature | This compound (Target) | 1-Hexanoylindoline (Linear Isomer) | 1-(2-methylpentanoyl)indole (Aromatic Analog) |
| Molecular Ion ( | m/z 217 | m/z 217 | m/z 215 |
| Base Peak (Typical) | m/z 119 (Indoline) | m/z 119 (Indoline) | m/z 215 or 144 (Indole) |
| McLafferty Product | m/z 175 (Loss of Propene) | m/z 161 (Loss of Butene) | Rare/Low Intensity (Aromatic system inhibits rearrangement) |
| Acylium Ion | m/z 99 | m/z 99 | m/z 99 |
| Aromatization | Significant m/z 117 observed | Significant m/z 117 observed | Parent is already m/z 215 |
Key Insight: The presence of m/z 175 is the "smoking gun" for the 2-methyl branched chain. If the spectrum shows m/z 161 instead, the chain is linear. If the molecular ion is m/z 215, the core is an indole, not an indoline.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic divergence that allows for structural identification.
Caption: Mechanistic fragmentation map of this compound highlighting the diagnostic McLafferty pathway (m/z 175).
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms in amides).
-
Banister, S. D., et al. (2016). "The chemistry and pharmacology of synthetic cannabinoid receptor agonists: The evolution of the 'spice' phenomenon." Drug Testing and Analysis. (Context on Indole/Indoline synthetic cannabinoid structures).
-
Hudson, S., & Ramsey, J. (2011). "The emergence and analysis of synthetic cannabinoids." Drug Testing and Analysis. (Methodologies for GC-MS analysis of related substances).
-
NIST Mass Spectrometry Data Center. "Indoline Mass Spectrum."[13] NIST Chemistry WebBook. (Reference for the m/z 119 base peak of the indoline core).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-methyl indole, 95-20-5 [thegoodscentscompany.com]
- 4. Differentiation of isomeric N-glycan structures by normal-phase liquid chromatography-MALDI-TOF/TOF tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. lcms.cz [lcms.cz]
- 8. 5-Methyl-2-(m-tolyl)indoline | C16H17N | CID 3275402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. Pyrazino[1,2-a]Indoles | Encyclopedia MDPI [encyclopedia.pub]
- 11. massbank.eu [massbank.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indole [webbook.nist.gov]
Safety Operating Guide
Personal Protective Equipment & Safety Protocol for 1-(2-methylpentanoyl)indoline
Executive Safety Summary
Treat as High Potency Pharmacological Intermediate (HPAPI).
1-(2-methylpentanoyl)indoline is a lipophilic indoline derivative often utilized as a structural intermediate in the synthesis of bioactive compounds (including potential synthetic cannabinoids or pharmaceutical scaffolds). While a substance-specific Safety Data Sheet (SDS) may not be widely available in public repositories, its structural homology to indoline (CAS 496-15-1) and lipophilic amides dictates a strict safety posture.
Core Hazard Assumption: Due to the 2-methylpentanoyl chain increasing lipophilicity, this compound likely possesses enhanced dermal absorption properties compared to the parent indoline. It must be handled as a Potential Sensitizer and Irritant with unknown systemic toxicity.
Hazard Identification & Risk Assessment
Inferred Hazard Profile
| Hazard Class | GHS Classification (Inferred) | Mechanism of Action |
| Dermal Toxicity | Category 2 (Irritant) | Lipophilic side chain facilitates permeation through the stratum corneum. Potential for systemic uptake. |
| Respiratory | Category 3 (STOT-SE) | Mist or aerosol inhalation may cause severe respiratory tract irritation (based on indoline core). |
| Ocular | Category 2A (Irritant) | Direct contact can cause severe conjunctival irritation. |
| Sensitization | Category 1 (Skin) | Indoline derivatives are known structural alerts for skin sensitization. |
Operational Exposure Banding (OEB)
In the absence of established occupational exposure limits (OELs), assign this compound to OEB 3 (10–100 µg/m³) by default.
-
Containment Strategy: Primary engineering controls (fume hood/isolator) are mandatory.
-
PPE Role: Secondary barrier only.
PPE Selection Matrix
The following PPE standards apply based on the scale of operation. Cotton lab coats are insufficient for handling this compound due to its liquid nature and permeation potential.
Table 1: Task-Based PPE Requirements
| Operational Scale | Respiratory Protection | Hand Protection (Double-Gloving) | Body Protection | Eye/Face Protection |
| Analytical (<100 mg) (Preparation of HPLC standards) | Fume Hood (Face velocity >100 fpm). No respirator needed if sash is at proper height. | Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | Standard Lab Coat (Buttoned) + Impervious Sleeve Covers | Safety Glasses with Side Shields |
| Preparative (100 mg - 10 g) (Synthesis, Extraction) | Fume Hood . If working with open vessels outside hood: Half-face respirator (P100 + Organic Vapor cartridge). | Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (8 mil) or Neoprene | Tyvek® Lab Coat (Disposable, liquid repellent) | Chemical Splash Goggles |
| Spill Cleanup / Large Scale (>10 g or Spill Response) | Full-face respirator (P100 + OV) or PAPR. | Inner: NitrileOuter: Laminate Film (e.g., Silver Shield®) | Tyvek® Coverall (Full body) + Shoe Covers | Full-face Respirator acts as eye protection |
Operational Protocols
A. Donning & Doffing (The "Clean-to-Dirty" Workflow)
Contamination often occurs during the removal of PPE. Follow this strict sequence:
-
Donning (Pre-Entry):
-
Inspect Tyvek coat for tears.
-
Don inner nitrile gloves (tuck under lab coat cuff).
-
Don outer gloves (pull over lab coat cuff to create a seal).
-
Fit check respirator (if applicable).
-
-
Doffing (Post-Work):
-
Step 1: While still in the fume hood, wipe down outer gloves with acetone or methanol wipe.
-
Step 2: Remove outer gloves: Grasp the outside of one glove with the other gloved hand and peel off. Slide ungloved finger under the remaining glove to peel off from the inside. Discard as hazardous waste.
-
Step 3: Remove eyewear and place in designated decon tray.
-
Step 4: Remove Tyvek coat (rolling inside out) to trap contaminants.
-
Step 5: Remove inner gloves.
-
Step 6: Wash hands immediately with soap and cool water (warm water opens pores).
-
B. Engineering Controls & Handling
-
Weighing: Use a static-free disposable weigh boat. If the balance is outside the hood, use a powder containment hood or dissolve the compound in solvent inside the fume hood before transfer.
-
Transfer: Avoid using syringes with sharp needles for viscous liquids; use positive displacement pipettes to prevent aerosolization.
Visualizations
Diagram 1: PPE Selection Logic
This decision tree guides the researcher to the correct safety tier based on the physical state and quantity of the material.
Caption: Decision logic for selecting PPE tiers based on physical state and operational scale.
Diagram 2: Safe Handling Workflow
This flow illustrates the "Cradle-to-Grave" path of the chemical through the lab to ensure containment.
Caption: Operational workflow ensuring containment from storage to disposal.
Disposal & Decontamination Plan
Decontamination Solution
Indoline derivatives are organic bases.
-
Surface Cleaning: Use a surfactant-based cleaner (e.g., Alconox) followed by a solvent wipe (Isopropanol or Ethanol) to solubilize the lipophilic residues.
-
Glassware: Rinse with acetone into the organic waste stream before washing with soap and water.
Waste Disposal[1][2][3]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Destruction: High-temperature incineration is the preferred method for destruction of bioactive pharmaceutical intermediates.
-
Do NOT: Do not pour down the drain or mix with oxidizers (e.g., Nitric Acid) as indolines can react vigorously.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10328, Indoline. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2,3-dihydro-1H-indole.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
SafeWork NSW. Handling Unknown or Novel Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
